molecular formula C13H15N3O2 B3177566 2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine CAS No. 189014-95-7

2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B3177566
CAS No.: 189014-95-7
M. Wt: 245.28 g/mol
InChI Key: UHXIDHCQNRFIHV-IUCAKERBSA-N
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Description

2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its pyridine core, which is substituted at the 2 and 6 positions with oxazoline rings. The presence of these oxazoline rings imparts chirality to the molecule, making it valuable for asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the condensation of 2,6-diformylpyridine with (S)-4-methyl-2-oxazoline. This reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

    Coordination Reactions: Forms complexes with transition metals.

    Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution.

    Oxidation and Reduction: The pyridine core can undergo redox reactions.

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts such as palladium(II) acetate or copper(II) chloride in solvents like acetonitrile or dichloromethane.

    Substitution Reactions: Use nucleophiles like amines or thiols under mild conditions.

    Oxidation and Reduction: Employ oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Coordination Complexes: Metal-ligand complexes with potential catalytic activity.

    Substituted Derivatives: Modified ligands with altered electronic properties.

    Oxidized/Reduced Forms: Pyridine derivatives with different oxidation states.

Scientific Research Applications

2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Investigated for its potential in designing bioactive metal complexes.

    Medicine: Explored for its role in developing metal-based drugs and diagnostic agents.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for creating advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine primarily involves its ability to coordinate with metal ions. The oxazoline rings and pyridine core provide multiple coordination sites, allowing the formation of stable metal-ligand complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific molecular targets and pathways depend on the metal ion and the reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(2-benzimidazolyl)pyridine: Another ligand with a pyridine core and benzimidazole substituents.

    2,6-Bis(pyrazol-3-yl)pyridine: Features pyrazole rings instead of oxazoline rings.

    2,6-Bis(4,5-dihydro-4-phenyl-2-oxazolyl)pyridine: Similar structure but with phenyl groups on the oxazoline rings.

Uniqueness

2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its chiral oxazoline rings, which impart enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.

Properties

IUPAC Name

(4S)-4-methyl-2-[6-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-6-17-12(14-8)10-4-3-5-11(16-10)13-15-9(2)7-18-13/h3-5,8-9H,6-7H2,1-2H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXIDHCQNRFIHV-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 3
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 4
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 6
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine

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